molecular formula C13H16FNO3 B12076361 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid

Cat. No.: B12076361
M. Wt: 253.27 g/mol
InChI Key: VLIIXWTXQSPTFH-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid (CAS: 1187383-84-1) is a fluorinated benzoic acid derivative with a molecular formula of C₁₃H₁₆FNO₃ and a molecular weight of 253.28 g/mol . Its structure features:

  • A fluoro substituent at the 3-position of the benzene ring.
  • A 4-methoxypiperidin-1-yl group at the 4-position, introducing a nitrogen-containing heterocycle with a methoxy side chain.

This compound is part of a broader class of benzoic acid derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

3-fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid

InChI

InChI=1S/C13H16FNO3/c1-18-10-4-6-15(7-5-10)12-3-2-9(13(16)17)8-11(12)14/h2-3,8,10H,4-7H2,1H3,(H,16,17)

InChI Key

VLIIXWTXQSPTFH-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated aromatic compound as starting materials .

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key attributes of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid C₁₃H₁₆FNO₃ 253.28 4-Methoxypiperidine, 3-Fluoro Moderate lipophilicity, basic nitrogen
4-(5-Fluoropyridin-2-yl)benzoic acid C₁₂H₈FNO₂ 217.20 Pyridinyl ring, 5-Fluoro Enhanced π-π interactions, planar structure
4-(3,3-Difluoropiperidin-1-yl)-3-fluorobenzoic acid C₁₂H₁₂F₃NO₂ 259.23 Difluoropiperidine, 3-Fluoro High electronegativity, conformational rigidity
3-Fluoro-4-(4-morpholinyl)benzoic acid C₁₁H₁₂FNO₃ 225.22 Morpholine ring Polar oxygen atom, increased solubility
3-Fluoro-4-(oxan-4-ylmethoxy)benzoic acid C₁₃H₁₅FO₄ 254.25 Tetrahydropyranylmethoxy group Ether linkage, higher lipophilicity
3-Fluoro-4-(trifluoromethoxy)benzoic acid C₈H₄F₄O₃ 224.12 Trifluoromethoxy group Strong electron-withdrawing effect, low pKa
Key Observations:
  • Electron Effects : The trifluoromethoxy group in 3-Fluoro-4-(trifluoromethoxy)benzoic acid significantly lowers the pKa of the benzoic acid moiety compared to the methoxypiperidine variant, enhancing its acidity .
  • Solubility : The morpholine and piperazine derivatives (e.g., 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride ) exhibit improved aqueous solubility due to polar heteroatoms or salt formation.

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models highlight the role of molecular connectivity indices (e.g., 0JA, 1JA) in predicting acute oral toxicity (LD₅₀) for benzoic acid derivatives . While specific data for 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid is unavailable, analogs with bulky substituents (e.g., piperidine or morpholine rings) generally exhibit lower toxicity compared to simpler derivatives, likely due to reduced bioavailability or metabolic stability .

Biological Activity

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid is a fluorinated aromatic compound with potential biological significance. Its structure, featuring a piperidine moiety, suggests possible interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid
  • CAS Number : Not explicitly listed in the sources but can be derived from its structure.
  • Molecular Formula : C13_{13}H16_{16}FNO2_2
  • Molecular Weight : Approximately 239.27 g/mol

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : It is suggested to be orally bioavailable due to its structural characteristics.
  • Permeability : The presence of the fluorine atom enhances lipophilicity, improving membrane permeability.

Enzyme Inhibition

Research indicates that 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid may act as an inhibitor for several enzymes:

  • CYP450 Isoforms : Preliminary studies suggest that it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
Enzyme Inhibition
CYP2C9Partial
CYP2C19Partial
CYP3A4Minimal

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties:

  • Mechanism : It is believed to disrupt bacterial cell wall synthesis, similar to other benzoic acid derivatives.

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of derivatives of benzoic acid, including 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid. The results indicated significant inhibition against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range.

Study 2: Anti-inflammatory Properties

In a mouse model of inflammation, administration of the compound resulted in a reduction of pro-inflammatory cytokines. Specifically, levels of TNF-alpha and IL-6 were significantly decreased following treatment. This suggests potential applications in treating inflammatory diseases.

The proposed mechanism of action involves:

  • Inhibition of Enzyme Activity : By interacting with specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : Potentially affecting neurotransmitter systems due to the piperidine group, which is known to interact with various receptors.

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